(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol
CAS No.:
Cat. No.: VC18270277
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1 |
| Standard InChI Key | OJLWRBSJLOKJNJ-NEPJUHHUSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@H]1CN)CC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN(C1CN)CC2=CC=CC=C2)O |
Introduction
Synthesis Methods
While specific synthesis methods for (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol are not detailed, similar compounds are often synthesized using advanced organic chemistry techniques, including asymmetric synthesis to achieve the desired stereochemistry. Industrial methods might employ flow microreactor systems to enhance efficiency and scalability.
Biological Activity and Potential Applications
-
Neurological Effects: Compounds with similar structures have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders.
-
Enzyme Modulation: The ability to inhibit specific enzymes or modulate receptor activity makes these compounds valuable for drug development.
-
Pharmacological Profiles: The unique stereochemistry of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol likely contributes to distinct pharmacological profiles compared to its isomers.
Comparison with Similar Compounds
Research Findings and Future Directions
Given the limited specific data on (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol, further research is needed to fully elucidate its properties and potential applications. Studies on similar compounds suggest that exploring the biological activity of this compound could reveal new therapeutic opportunities. The unique stereochemistry and functional groups of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol make it an interesting candidate for medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume